molecular formula C32H60O2 B14632415 2,4-Ditetradecylcyclobutane-1,3-dione CAS No. 54036-04-3

2,4-Ditetradecylcyclobutane-1,3-dione

Cat. No.: B14632415
CAS No.: 54036-04-3
M. Wt: 476.8 g/mol
InChI Key: ZILMRJXDIRBMHM-UHFFFAOYSA-N
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Description

2,4-Ditetradecylcyclobutane-1,3-dione is a cyclobutane derivative featuring a four-membered carbon ring with two ketone groups at positions 1 and 3 and two tetradecyl (C₁₄H₂₉) chains at positions 2 and 4. The compound’s structure confers significant lipophilicity due to the long aliphatic chains, which may influence its applications in medicinal chemistry (e.g., drug delivery or membrane interactions) or material science (e.g., surfactants or polymers).

Properties

CAS No.

54036-04-3

Molecular Formula

C32H60O2

Molecular Weight

476.8 g/mol

IUPAC Name

2,4-di(tetradecyl)cyclobutane-1,3-dione

InChI

InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(29)34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3

InChI Key

ZILMRJXDIRBMHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Ditetradecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with long-chain alkyl halides in the presence of a strong base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the cyclobutane ring .

Industrial Production Methods: Industrial production of 2,4-Ditetradecylcyclobutane-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: 2,4-Ditetradecylcyclobutane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The tetradecyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,4-Ditetradecylcyclobutane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Ditetradecylcyclobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

2,4-Ditetradecylcyclobutane-1,3-dione

  • Molecular Formula : C₃₂H₅₈O₂
  • Molar Mass : 478.82 g/mol

Indane-1,3-dione Derivatives (e.g., 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione)

  • Molecular Formula : C₁₆H₁₂O₂S
  • Molar Mass : 268.33 g/mol
  • Key Features : Aromatic substituents improve π-π stacking and electronic interactions, enhancing binding to biological targets like coagulation factors .

Indolin-2,3-dione Derivatives

  • Molecular Formula: Varies (e.g., C₁₁H₇NO₃ for basic scaffold)
  • Molar Mass : ~200–300 g/mol
  • Key Features : Additional carbonyl groups alter receptor selectivity (e.g., sigma-2 affinity over sigma-1) due to steric and electronic effects .

2-Chloro-1-cyclobutylbutane-1,3-dione

  • Molecular Formula : C₈H₁₁ClO₂
  • Molar Mass : 174.62 g/mol
  • Key Features : Chlorine substituent increases polarity (logP ~1.5–2.0), balancing solubility and reactivity .
Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molar Mass (g/mol) logP (Estimated) Key Substituents
2,4-Ditetradecylcyclobutane-1,3-dione C₃₂H₅₈O₂ 478.82 12–14 Two C₁₄H₂₉ chains
2-[4-(methylsulfanyl)phenyl]indane-1,3-dione C₁₆H₁₂O₂S 268.33 3.5–4.0 Aromatic, methylsulfanyl
Indolin-2,3-dione scaffold C₁₁H₇NO₃ 201.18 1.0–1.5 Dual carbonyl groups
2-Chloro-1-cyclobutylbutane-1,3-dione C₈H₁₁ClO₂ 174.62 1.5–2.0 Chlorine, cyclobutyl
2.4-Ditetradecylcyclobutane-1,3-dione
  • Potential Applications: High lipophilicity suggests utility in lipid-based drug formulations or as a surfactant. No direct pharmacological data exists, but its structure may enable interactions with lipid bilayers or hydrophobic protein pockets.
Indane-1,3-dione Derivatives
  • Anti-Coagulant Activity: 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione demonstrated prothrombin time comparable to anisindione, a known anti-coagulant, likely through vitamin K antagonism .
Indolin-2,3-dione Derivatives
  • Receptor Selectivity : These compounds exhibit high sigma-2 receptor affinity (Kis2 = 42 nM) and selectivity over sigma-1 (Kis1/Kis2 >72), attributed to steric hindrance from the dual carbonyl groups .
2-Chloro-1-cyclobutylbutane-1,3-dione
  • Reactivity : The chlorine atom facilitates nucleophilic substitution reactions, making it a precursor in synthetic organic chemistry .

Key Structural Influences on Function

  • Lipophilicity vs. Solubility : The tetradecyl chains in 2,4-Ditetradecylcyclobutane-1,3-dione prioritize membrane permeability over aqueous solubility, contrasting with indane-diones’ balance of aromatic hydrophobicity and polar ketones.
  • Receptor Binding : Indane/indolin-diones show that substituent electronic properties (e.g., electron-withdrawing groups) critically modulate target engagement .
  • Synthetic Utility : Halogenated diones (e.g., 2-Chloro-1-cyclobutylbutane-1,3-dione) are versatile intermediates, whereas bulky alkyl chains may limit reactivity but enhance stability .

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